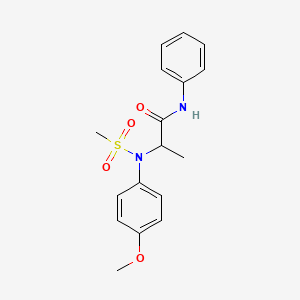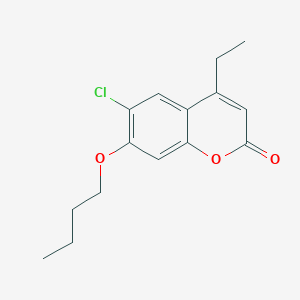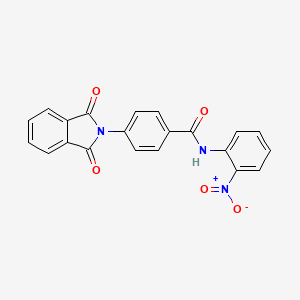![molecular formula C13H21NO4 B5091432 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol, also known as ABEA, is a synthetic compound that has gained attention for its potential use in scientific research. ABEA is a member of the beta-amino alcohol family and has a unique chemical structure that makes it a promising candidate for various applications.
作用机制
The mechanism of action of 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of pro-inflammatory cytokine production. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to interact with various receptors in the brain, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to have various biochemical and physiological effects, including increased neurotransmitter release, reduced inflammation, and antitumor activity. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to increase the release of dopamine, norepinephrine, and acetylcholine, which are important for cognitive function and mood regulation. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol also reduces the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to have antitumor activity in preclinical studies, although the exact mechanism of action is not fully understood.
实验室实验的优点和局限性
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has several advantages for use in lab experiments, including its unique chemical structure, potential as a neurotransmitter, and anti-inflammatory and antitumor activity. However, there are also limitations to its use, including the complex synthesis method, potential toxicity, and lack of understanding of its mechanism of action.
未来方向
There are several future directions for research on 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has shown promise as a potential treatment for various neurological and inflammatory diseases, and further research is needed to determine its efficacy and safety in human trials. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol could be used as a tool for studying the role of neurotransmitters and inflammation in various diseases, which could lead to the development of new therapeutic targets.
合成方法
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. The resulting compound is then reacted with 2-aminoethanol to produce 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol. The synthesis of 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been studied for various scientific research applications, including its potential as a neurotransmitter, anti-inflammatory agent, and antitumor agent. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function and mood regulation. Additionally, 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
属性
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethoxy]ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-16-12-4-2-3-5-13(12)18-11-10-17-9-7-14-6-8-15/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWGUFPDYSVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethylamino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)

![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)

![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)